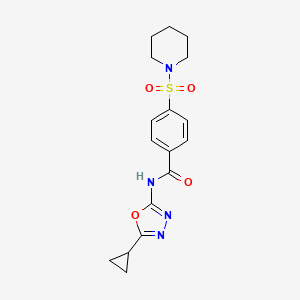
2-Chloro-3-(1H-pyrazol-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole is a basic structure in various pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . The Suzuki-Miyaura cross-coupling reaction is another common method used in the synthesis of biaryl and heterobiarylpyridines .Molecular Structure Analysis
Pyrazole is a five-membered heterocyclic compound. It contains two nitrogen atoms, one of which bears a hydrogen atom (pyrrole-type nitrogen), and the other is a pyridine-type nitrogen .Chemical Reactions Analysis
Pyrazole derivatives show a broad range of chemical and biological properties, making them important in the development of new drugs . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .Physical And Chemical Properties Analysis
Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties, and due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Structural Analysis
A study by (Shen et al., 2012) focused on synthesizing and analyzing new pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, a compound related to 2-Chloro-3-(1H-pyrazol-4-yl)pyridine. The research involved characterizing these compounds using NMR, IR spectroscopy, and HRMS analyses, along with X-ray diffraction and density-functional-theory (DFT) calculations.
Photoreaction Studies
Research by (Vetokhina et al., 2012) investigated 2-(1H-pyrazol-5-yl)pyridine derivatives, demonstrating three types of photoreactions, including excited-state intramolecular and intermolecular double-proton transfer. These findings provide insights into the photochemical properties of compounds structurally similar to this compound.
Applications in Coordination Chemistry
A publication by (Halcrow, 2014) explored the chemistry of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, along with their derivatives and complexes. The research highlighted applications in creating multi-functional spin-crossover switches and functional soft materials, indicating potential uses for related compounds like this compound in materials science.
Spin State Behavior in Iron(II) Complexes
(Cook et al., 2015) studied the spin-state chemistry of iron(II)/dipyrazolylpyridine complexes. They found unique aspects of spin-state behavior in these complexes, which could provide insights into the behavior of complexes formed with this compound.
Luminescence in OLEDs
The study by (Su et al., 2021) on orange-red iridium(III) complexes using pyrazol-pyridine ligands demonstrates the potential for high-efficiency electroluminescence in OLEDs. This suggests a possible application for this compound derivatives in the field of optoelectronics.
Catalytic Applications
In (Magubane et al., 2017), compounds including pyrazolylpyridine were used to catalyze transfer hydrogenation of ketones. This indicates potential catalytic applications for this compound in organic synthesis.
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 2-chloro-3-(1h-pyrazol-4-yl)pyridine, are known for their diverse pharmacological effects . They have been studied for their potential antileishmanial and antimalarial activities .
Mode of Action
For instance, a molecular simulation study of a pyrazole derivative showed strong H-bonding interactions between the NH moiety of the compound and the residual amino acids in the active site of an enzyme .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways due to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives have been studied for their potential antileishmanial and antimalarial activities .
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
The cellular effects of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine are not well-documented. Pyrazole derivatives have been shown to have various effects on cells. For instance, some pyrazoline derivatives have been found to have significant effects on rainbow trout alevins, Oncorhynchus mykiss .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety .
Metabolic Pathways
Pyrazoles are known to be involved in various biochemical reactions, and their metabolic pathways could involve interactions with various enzymes or cofactors .
properties
IUPAC Name |
2-chloro-3-(1H-pyrazol-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-7(2-1-3-10-8)6-4-11-12-5-6/h1-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEPOCZTERAPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2567133.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-phenylacetamide](/img/structure/B2567136.png)


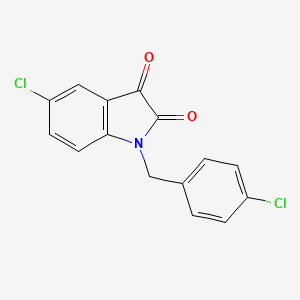
![3-(3,4-dimethoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2567143.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567144.png)
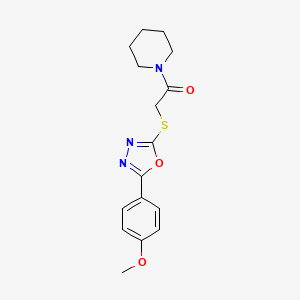
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2567147.png)
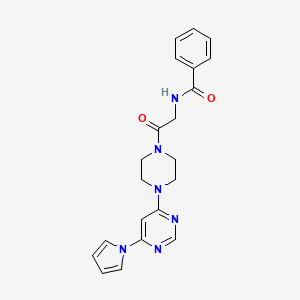
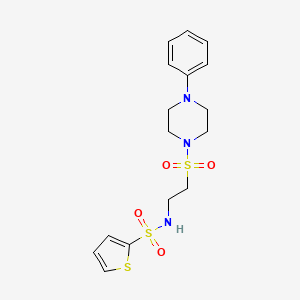
![5-[1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2567152.png)
